molecular formula C18H18Cl2N4O B11048889 9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11048889
M. Wt: 377.3 g/mol
InChI Key: SQQCMRQOCTVUPP-UHFFFAOYSA-N
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Description

9-(2,4-Dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: is a complex organic compound belonging to the triazoloquinazoline class This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with a dichlorophenyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core is often constructed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Final Assembly: The triazole and quinazoline intermediates are then fused together through a cyclization reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the triazole ring, potentially yielding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for further pharmacological research.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism by which 9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its triazole and quinazoline moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-(2,4-Dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[4,3-b]quinazolin-8(4H)-one: A closely related compound with a different triazole ring fusion pattern.

    2,4-Dichlorophenyl-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.

    Quinazoline derivatives: Compounds with similar quinazoline cores but different functional groups.

Uniqueness

The uniqueness of 9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of a dichlorophenyl group, multiple methyl groups, and the fused triazoloquinazoline structure. This unique arrangement of functional groups and rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18Cl2N4O

Molecular Weight

377.3 g/mol

IUPAC Name

9-(2,4-dichlorophenyl)-2,6,6-trimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H18Cl2N4O/c1-9-21-17-22-13-7-18(2,3)8-14(25)15(13)16(24(17)23-9)11-5-4-10(19)6-12(11)20/h4-6,16H,7-8H2,1-3H3,(H,21,22,23)

InChI Key

SQQCMRQOCTVUPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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